molecular formula C6H6N4O B1471096 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 81305-93-3

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B1471096
CAS No.: 81305-93-3
M. Wt: 150.14 g/mol
InChI Key: JWTHLUPHGPIRCC-UHFFFAOYSA-N
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Description

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to topoisomerase II alpha, an enzyme involved in DNA replication and repair . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By influencing these pathways, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can alter gene expression and cellular metabolism, leading to reduced tumor growth.

Molecular Mechanism

At the molecular level, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the function of topoisomerase II alpha and leading to DNA damage . These molecular interactions result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is critical for its activity. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and function. By targeting specific subcellular compartments, 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can exert its effects more precisely, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolopyridazine derivatives .

Scientific Research Applications

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTHLUPHGPIRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NNC(=O)C2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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